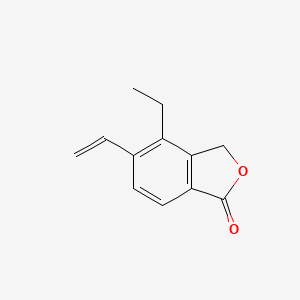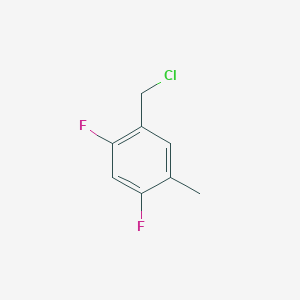
2,4-Difluoro-5-methylbenzyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-methylbenzyl chloride is an organic compound with the molecular formula C8H7ClF2. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Difluoro-5-methylbenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-difluoro-5-methyl-benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloromethyl-2,4-difluoro-5-methyl-benzene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,4-Difluoro-5-methylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
科学研究应用
2,4-Difluoro-5-methylbenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloromethyl-2,4-difluoro-5-methyl-benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 1-Chloromethyl-2,4-difluoro-benzene
- 1-Chloromethyl-2,5-difluoro-4-methyl-benzene
- 1-Chloromethyl-3,4-difluoro-5-methyl-benzene
Uniqueness
2,4-Difluoro-5-methylbenzyl chloride is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of both fluorine and chlorine atoms provides a distinct electronic environment, making it a valuable compound for various chemical transformations and applications.
属性
分子式 |
C8H7ClF2 |
|---|---|
分子量 |
176.59 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2,4-difluoro-5-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |
InChI 键 |
AJVSMQVTCZTSAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


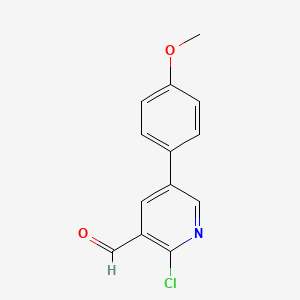
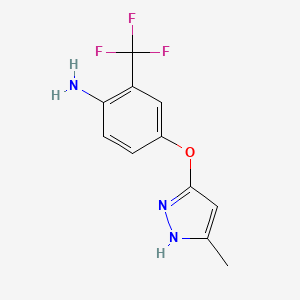
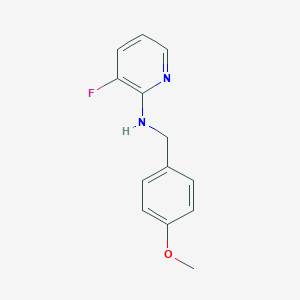
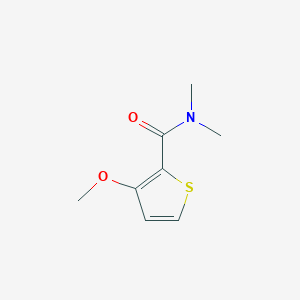
![Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-](/img/structure/B8597961.png)
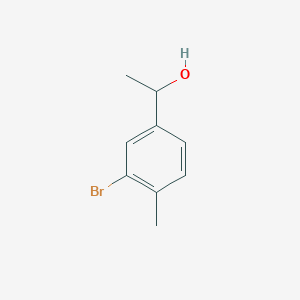
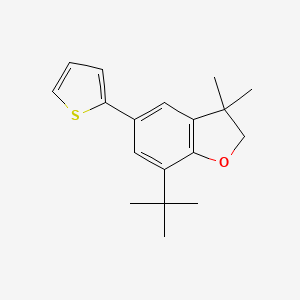
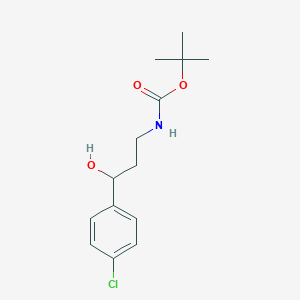
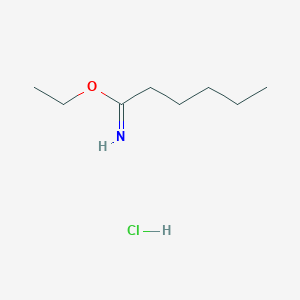
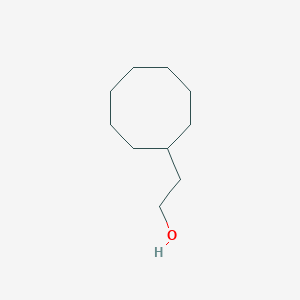
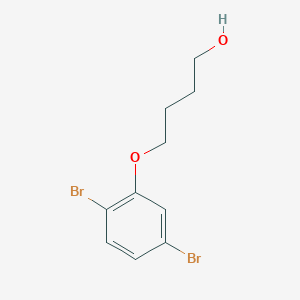
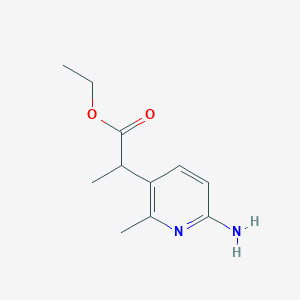
![Ethyl 1-[(E)-benzylideneamino]cyclopropane-1-carboxylate](/img/structure/B8598034.png)
